Technical Guide: Synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile
Technical Guide: Synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile
This technical guide details the synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile , a critical
Executive Summary
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Target Molecule: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile
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CAS Number: Not widely listed for this specific derivative; closely related to 131988-63-1 (primary amine analog).
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Molecular Formula:
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Molecular Weight: 187.24 g/mol
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Synthetic Strategy: Modified Strecker Reaction via nucleophilic addition of cyanide to an in situ generated iminium ion.
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Key Challenge: Controlling the reversibility of the aminonitrile formation and preventing hydrolysis to the amide/acid during isolation.
Retrosynthetic Analysis
The most efficient route to the target scaffold is a one-pot, three-component condensation (Strecker Synthesis) involving Nicotinaldehyde (3-Pyridinecarboxaldehyde) , Pyrrolidine , and a Cyanide source .
Strategic Disconnection
The C-CN and C-N bonds are formed at the benzylic position. The electron-deficient nature of the pyridine ring (at the 3-position) enhances the electrophilicity of the carbonyl carbon, facilitating rapid iminium formation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the
Synthetic Methodologies
Two distinct protocols are presented: Method A (Trimethylsilyl Cyanide - Recommended for high purity/yield) and Method B (Aqueous KCN - Recommended for cost-efficiency/scale-up).
Method A: Lewis Acid Catalyzed TMSCN Protocol (Recommended)
This method avoids the use of free HCN gas and typically results in higher yields with easier workup due to the anhydrous conditions.
Reagents:
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Nicotinaldehyde (1.0 equiv)
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Pyrrolidine (1.1 equiv)
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Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1]
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Catalyst: Iodine (
, 5 mol%) or Indium(III) Chloride ( ) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Protocol:
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Imine Formation: To a stirred solution of Nicotinaldehyde (10 mmol) in dry DCM (20 mL) at
, add Pyrrolidine (11 mmol) dropwise. Stir for 15 minutes. The solution will turn slightly yellow/orange, indicating imine/hemiaminal formation. -
Cyanation: Add the catalyst (e.g.,
, 0.5 mmol) followed by the dropwise addition of TMSCN (12 mmol). -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
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Quench: Quench the reaction with saturated aqueous
(if Iodine used) or water. -
Extraction: Extract the organic layer with DCM (
mL). -
Workup: Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The crude oil often solidifies or can be purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Method B: Classical Strecker (Aqueous/Organic)
Suitable for larger scales where TMSCN cost is prohibitive.
Reagents:
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Nicotinaldehyde (1.0 equiv)
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Pyrrolidine (1.0 equiv)
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KCN or NaCN (1.2 equiv)
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Sodium Bisulfite (
) (1.0 equiv) -
Solvent: Water/Methanol (1:1)
Protocol:
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Bisulfite Adduct: Dissolve Nicotinaldehyde (10 mmol) in a minimal amount of water/MeOH. Add a saturated solution of
(10 mmol). Stir vigorously for 30 minutes to form the bisulfite adduct (often precipitates). -
Amine Addition: Add Pyrrolidine (10 mmol) to the mixture. Stir for 1 hour at room temperature.
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Cyanide Addition: (CAUTION) Add a solution of KCN (12 mmol) in water dropwise.
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Reaction: Stir the mixture for 6–12 hours. The product often oils out or precipitates.
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Isolation: Extract with Ethyl Acetate (
).[2] Wash with water and brine. Dry and concentrate.
Mechanistic Pathway
The reaction proceeds via the formation of an electrophilic iminium ion intermediate. The pyridine nitrogen remains unprotonated under these mild conditions, but the carbonyl carbon is highly activated.
Figure 2: Mechanistic flow of the Strecker reaction.
Characterization & Data Analysis
The following data represents the expected spectroscopic signature for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile .
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.6 - 8.8 | m, 2H | Pyridine C2-H, C6-H | |
| 7.8 - 7.9 | dt, 1H | Pyridine C4-H | |
| 7.3 - 7.4 | dd, 1H | Pyridine C5-H | |
| 4.9 - 5.1 | s, 1H | CH-CN (Methine) | |
| 2.6 - 2.8 | m, 4H | Pyrrolidine N- | |
| 1.7 - 1.9 | m, 4H | Pyrrolidine C- | |
| ~116.0 | s | -CN (Nitrile) | |
| ~63.0 | s | CH-CN | |
| ~50.5 | s | Pyrrolidine N- |
Mass Spectrometry (ESI)[6]
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Calculated Mass: 187.24
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Observed [M+H]+: 188.2
Safety & Handling (Critical)
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Cyanide Hazard: Both TMSCN and KCN can release Hydrogen Cyanide (HCN) gas upon contact with strong acids or moisture. All reactions must be performed in a well-ventilated fume hood.
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Waste Disposal: All aqueous waste containing cyanides must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
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PPE: Double gloving (Nitrile), safety goggles, and a lab coat are mandatory.
References
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Review of Strecker Reaction
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Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids and Their Derivatives. Chemical Reviews. Link
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TMSCN Methodologies
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Mai, K., & Patil, G. (1984). Facile synthesis of alpha-aminonitriles using trimethylsilyl cyanide. Tetrahedron Letters. Link
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Catalytic Approaches (Iodine)
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Royer, L., et al. (2005). Iodine-catalyzed synthesis of alpha-aminonitriles. Synlett. Link
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Pyridine-3-carboxaldehyde Reactivity
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Shatalebi, M. A., et al. (2011). Synthesis and evaluation of Xanomeline analogs. Research in Pharmaceutical Sciences. Link
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